Anhydrous Ceftriaxone Sodium is a third-generation cephalosporin antibiotic widely used in clinical settings for its broad-spectrum antibacterial activity. It is particularly effective against a variety of gram-positive and gram-negative bacteria, including those resistant to other antibiotics. This compound is recognized for its stability against most beta-lactamases, which are enzymes produced by bacteria that can deactivate many penicillin-type antibiotics.
Ceftriaxone Sodium is synthesized from 7-aminocephalosporanic acid through a series of chemical reactions involving acylation and condensation with various reagents. The production of anhydrous Ceftriaxone Sodium typically involves the careful control of reaction conditions to ensure the removal of water, resulting in the anhydrous form of the compound.
Ceftriaxone Sodium falls under the classification of antibacterial agents, specifically within the cephalosporin family. It is categorized as a beta-lactam antibiotic, which functions by inhibiting bacterial cell wall synthesis.
The synthesis of Anhydrous Ceftriaxone Sodium involves several key steps:
The molecular structure of Anhydrous Ceftriaxone Sodium can be represented as follows:
The structure features a beta-lactam ring, characteristic of cephalosporins, along with various functional groups that contribute to its antibacterial properties. The arrangement of atoms allows for effective interaction with bacterial cell wall synthesis mechanisms.
Ceftriaxone Sodium undergoes several chemical reactions during its synthesis and application:
Ceftriaxone Sodium exerts its antibacterial effects primarily through:
The effectiveness against a broad range of bacteria makes it a valuable tool in treating serious infections .
Anhydrous Ceftriaxone Sodium is used extensively in medical settings for:
Anhydrous ceftriaxone sodium is systematically named as disodium (6R,7R)-7-[[(2Z)-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. This nomenclature defines its:
Table 1: Molecular Identity of Anhydrous Ceftriaxone Sodium
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ |
Average Molecular Weight | 598.535 g/mol |
Monoisotopic Mass | 598.009946 g/mol |
Elemental Composition | C 36.12%; H 2.69%; N 18.72%; Na 7.68% |
Defined Stereocenters | 2 (6R, 7R) |
Defined Bond Stereochemistry | 1 (2Z) |
The anhydrous form has a higher molecular weight (598.535 g/mol) compared to hydrated forms (e.g., hemiheptahydrate, 661.6 g/mol) due to the absence of water molecules [1] [3] [4].
Anhydrous ceftriaxone sodium exists predominantly as a crystalline solid with orthorhombic symmetry (space group P2₁2₁2₁). Key XRD features:
Table 2: Ionization and Partition Properties
Parameter | Value | Functional Group |
---|---|---|
pKa₁ | 2.6–3.0 | Carboxylic acid (C2 position) |
pKa₂ | 3.2 | Aminothiazole |
pKa₃ | 4.1–4.3 | Triazine enol |
Log P (octanol/water) | -2.1 ± 0.2 | -- |
Table 3: Hygroscopicity Profile
Relative Humidity (RH) | Water Uptake | Stability Outcome |
---|---|---|
<40% RH | <2% w/w | Stable crystalline form maintained |
40–70% RH | 2–7% w/w | Amorphization begins |
>70% RH | >9% w/w | Irreversible hydrate formation |
Table 4: Compound Synonyms
Synonym | Source |
---|---|
Ceftriaxone sodium | [1] [3] |
Rocephin | [3] |
Disodium ceftriaxone | [1] |
Ro 13-9904 | [3] |
Lendacin | [1] |
This comprehensive physicochemical profile establishes anhydrous ceftriaxone sodium as a complex, hygroscopic antibiotic requiring stringent environmental controls to maintain structural integrity. Its defined stereochemistry, ionization behavior, and crystalline stability are pivotal for pharmaceutical processing and formulation design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7